![molecular formula C17H22N6 B161164 4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide CAS No. 125880-81-1](/img/structure/B161164.png)
4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-1,3-Propanediyldiimino)bis-benzenecarboximidamide is a chemical compound with the molecular formula C17H24N8.
Vorbereitungsmethoden
The synthesis of 4,4’-1,3-Propanediyldiimino)bis-benzenecarboximidamide involves multiple steps. One common method includes the reaction of benzenecarboximidamide with 1,3-propanediyldiimino. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4,4’-1,3-Propanediyldiimino)bis-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-1,3-Propanediyldiimino)bis-benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It is being explored for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-1,3-Propanediyldiimino)bis-benzenecarboximidamide involves its interaction with specific molecular targets. It may inhibit DNA replication or interact with RNA, affecting cellular processes. The exact pathways and targets are still under investigation, but it is known to have affinity for certain enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
125880-81-1 |
---|---|
Molekularformel |
C17H22N6 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-[3-(4-carbamimidoylanilino)propylamino]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9,22-23H,1,10-11H2,(H3,18,19)(H3,20,21) |
InChI-Schlüssel |
ULZAPTUUAYXQCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
Key on ui other cas no. |
125880-81-1 |
Synonyme |
4-[3-[(4-carbamimidoylphenyl)amino]propylamino]benzenecarboximidamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.